molecular formula C7H3BrF3NO B8628687 5-Bromo-6-(trifluoromethyl)nicotinaldehyde

5-Bromo-6-(trifluoromethyl)nicotinaldehyde

Cat. No. B8628687
M. Wt: 254.00 g/mol
InChI Key: SXXABDPXVWXXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-(trifluoromethyl)nicotinaldehyde is a useful research compound. Its molecular formula is C7H3BrF3NO and its molecular weight is 254.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-6-(trifluoromethyl)nicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-(trifluoromethyl)nicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-6-(trifluoromethyl)nicotinaldehyde

Molecular Formula

C7H3BrF3NO

Molecular Weight

254.00 g/mol

IUPAC Name

5-bromo-6-(trifluoromethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C7H3BrF3NO/c8-5-1-4(3-13)2-12-6(5)7(9,10)11/h1-3H

InChI Key

SXXABDPXVWXXIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)C(F)(F)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of [5-bromo-6-(trifluoromethyl)-3-pyridinyl]methanol (155 mg, 0.605 mmol) in DCM (10 mL) was added CrO2 (Magtrieve) (1017 mg, 12.11 mmol). The suspension was heated at 40° C. in a pressure tube overnight. TLC showed starting material remaining, an excess of CrO2 (254 mg, 3.03 mmol) was added. The reaction mixture was heated at 40° C. for 4 h. The suspension was filtered over nylon membrane 0.45 μm and it was rinsed with DCM. The filtrate was evaporated under vacuum to afford 120 mg (78%) of title compound pure enough to be used in the next step.
Name
[5-bromo-6-(trifluoromethyl)-3-pyridinyl]methanol
Quantity
155 mg
Type
reactant
Reaction Step One
[Compound]
Name
CrO2
Quantity
1017 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
CrO2
Quantity
254 mg
Type
reactant
Reaction Step Two
Yield
78%

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